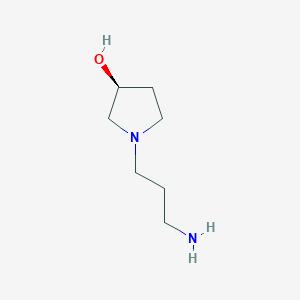

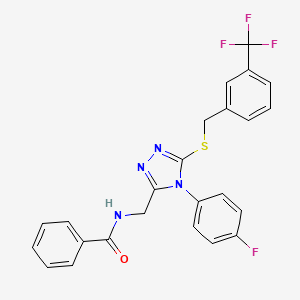

![molecular formula C7H6N4O2S B2559626 ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid CAS No. 890588-01-9](/img/structure/B2559626.png)

([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid” is a chemical compound with the CAS Number: 890588-01-9. It has a molecular weight of 210.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N5O2/c13-7(14)3-8-5-1-2-6-10-9-4-12(6)11-5/h1-2,4H,3H2,(H,8,11)(H,13,14). This code provides a standard way to encode the compound’s molecular structure .Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety have been identified as potent inhibitors of bacterial pathogens, including Staphylococcus aureus. These compounds are known to inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to their potent antibacterial effects. The triazole hybrids exhibit broad-spectrum antibacterial activity against drug-resistant strains, making them promising candidates for developing new antibacterial agents (Li & Zhang, 2021).

Antioxidant and Antiradical Activity

Derivatives of 1,2,4-triazole have shown significant antioxidant and antiradical activities, with some being compared to biogenic amino acids like cysteine. This suggests potential for these compounds in mitigating oxidative stress and enhancing cellular protection mechanisms (Kaplaushenko, 2019).

Diverse Biological Activities

1,2,4-Triazole derivatives have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their versatility in biological activities is attributed to the structural diversity that allows for various pharmacological interactions. This makes them a valuable scaffold in drug discovery and development for addressing multiple health conditions (Ferreira et al., 2013).

Applications in Agriculture

Amino-1,2,4-triazoles are crucial raw materials in the fine organic synthesis industry, particularly in agriculture. They form the basis for the production of pesticides, including insecticides and fungicides. Their role in enhancing agricultural productivity by protecting crops from pests and diseases is well-documented, indicating their importance beyond pharmaceutical applications (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Corrosion Inhibition

1,2,3-Triazole derivatives, including those synthesized through copper-catalyzed azide-alkyne cycloaddition reactions, have been identified as effective corrosion inhibitors for various metals. Their application in protecting metal surfaces from corrosion, especially in acidic environments, highlights their utility in industrial and engineering contexts (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).

Safety And Hazards

Propiedades

IUPAC Name |

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c12-7(13)3-14-6-2-1-5-9-8-4-11(5)10-6/h1-2,4H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIFSYZPQLJHEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NN=C2)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 2,2-dioxide](/img/structure/B2559543.png)

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2559545.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2559546.png)

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559547.png)

![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)